5-fluoro-2-methyl-1-benzothiophene
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Overview
Description
5-Fluoro-2-methyl-1-benzothiophene is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-1-benzothiophene can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically occurs in the presence of a catalyst like silver triflate (AgOTf) and a solvent such as acetonitrile. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various substituted benzothiophenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Substituted benzothiophenes with various functional groups
Scientific Research Applications
5-Fluoro-2-methyl-1-benzothiophene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiophene: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluorobenzothiophene: Lacks the methyl group, which may affect its reactivity and applications.
2-Fluoro-1-methylbenzothiophene: Similar structure but with different substitution pattern, leading to variations in properties.
Uniqueness
5-Fluoro-2-methyl-1-benzothiophene is unique due to the presence of both a fluorine atom and a methyl group on the benzothiophene ring
Properties
CAS No. |
102246-37-7 |
---|---|
Molecular Formula |
C9H7FS |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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